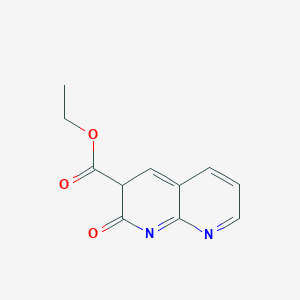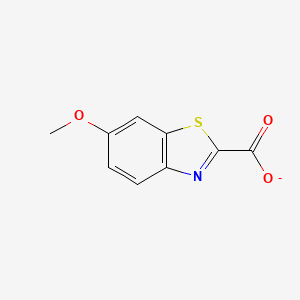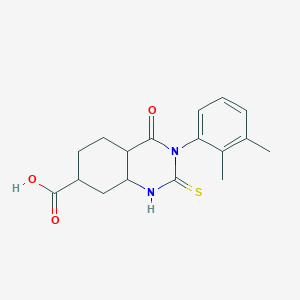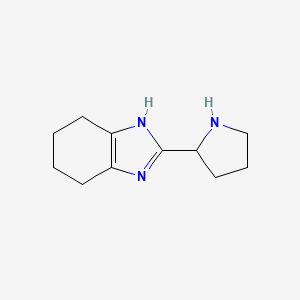
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrrolidine ring fused to a benzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole structure. One common method involves the cyclization of appropriate precursors under specific conditions . For instance, the pyrrolidine ring can be synthesized through a cyclocondensation reaction involving a suitable amine and a carbonyl compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthetic methods and optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Benzodiazole: A fused ring system containing nitrogen atoms.
Pyrrolizines: Compounds with a similar pyrrolidine ring fused to other heterocycles.
Uniqueness
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its specific fusion of the pyrrolidine and benzodiazole rings, which imparts distinct chemical and biological properties . This unique structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery .
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C11H17N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h10,12H,1-7H2,(H,13,14) |
InChIキー |
OMLFQIKPYLMTPN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


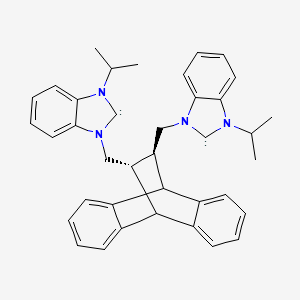

![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)
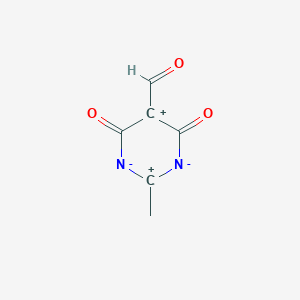
![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347678.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)
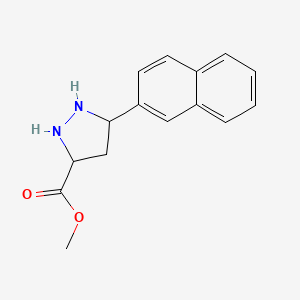
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347699.png)
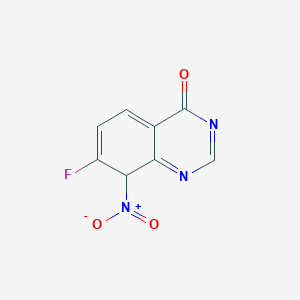
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)
